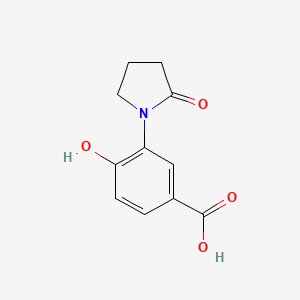
Pistaciamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pistaciamide is a natural product derived from the plant Pistacia chinensis. It is a pyrrolidone derivative with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pistaciamide typically involves the extraction of natural products from Pistacia chinensis. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for the extraction of natural products include solvent extraction, chromatography, and crystallization .
Industrial Production Methods
The compound is typically produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
Pistaciamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pistaciamide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of pyrrolidone derivatives.
Biology: Research on this compound includes its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Studies have explored its potential therapeutic effects, including its role in reversing multidrug resistance in cancer cells.
Mechanism of Action
The mechanism of action of pistaciamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pistaciamide include other pyrrolidone derivatives and natural products from the Pistacia genus, such as pistagremic acid and other phenolic compounds .
Uniqueness
This compound is unique due to its specific structure and the combination of its chemical and biological properties.
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-hydroxy-3-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H11NO4/c13-9-4-3-7(11(15)16)6-8(9)12-5-1-2-10(12)14/h3-4,6,13H,1-2,5H2,(H,15,16) |
InChI Key |
SMQZZRUGTUYBFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


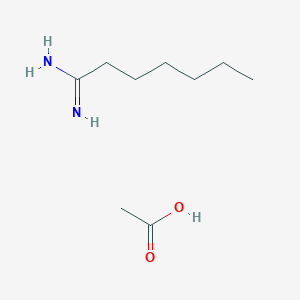

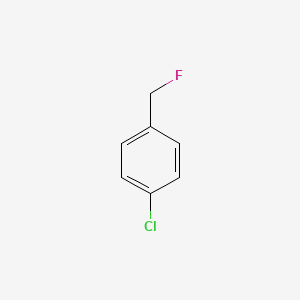
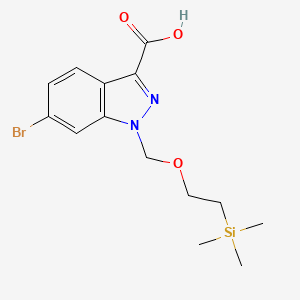
![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
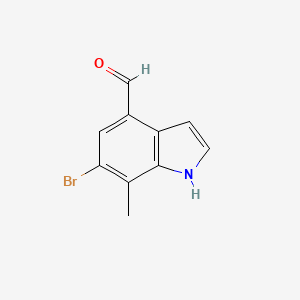

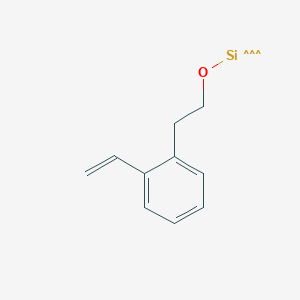
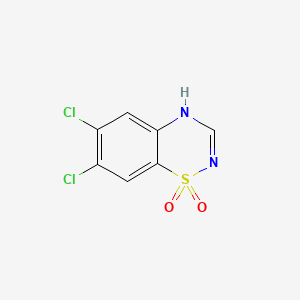

![3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14759702.png)
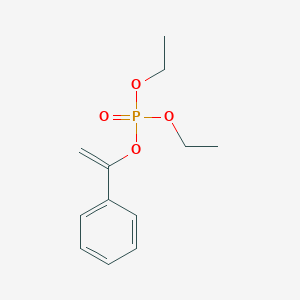
![(3S,5S,10S,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14759715.png)
